4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety linked to an aminophenyl group, which is further connected to a chlorobenzenesulfonate group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo [1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with 4-aminophenyl 4-chlorobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonate moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate include:
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 4-Benzo(1,3)dioxol-5-yl-butan-2-one
These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzodioxole, aminophenyl, and chlorobenzenesulfonate groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate (CAS: 329778-29-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
Property | Value |
---|---|
Name | This compound |
Molecular Formula | C20H14ClNO5S |
Molar Mass | 415.85 g/mol |
CAS Number | 329778-29-2 |
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The sulfonate group enhances solubility and bioavailability, making it a candidate for therapeutic applications.
Research indicates that compounds similar to This compound may exhibit various biological activities primarily through the inhibition of specific kinases. For instance, the benzodioxole structure is associated with the modulation of Src family kinases (SFKs), which play critical roles in cancer progression and cellular signaling pathways .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that related compounds have shown promise in inhibiting tumor growth in various cancer models. For example, similar benzodioxole derivatives have demonstrated effectiveness against pancreatic cancer by inhibiting c-Src and Abl kinases at low nanomolar concentrations .
- Antimicrobial Properties : Some sulfonamide derivatives possess antimicrobial activity, potentially making them useful in treating bacterial infections. The presence of the sulfonamide group is crucial for this activity .
- Neuroprotective Effects : Compounds containing benzodioxole structures have been investigated for neuroprotective properties, possibly due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound on human pancreatic cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a potential therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that a structurally similar sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways, a common target for sulfonamide antibiotics .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S/c21-15-2-8-18(9-3-15)28(23,24)27-17-6-4-16(5-7-17)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIWKUAOAZKQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.